ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate
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Description
Ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C22H24N4O5S and its molecular weight is 456.52. The purity is usually 95%.
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Scientific Research Applications
Tetrel Bonding Interactions in Triazole Derivatives
A study reported the synthesis, spectroscopic, and X-ray characterization of four triazole derivatives, highlighting the role of π-hole tetrel bonding interactions. These interactions were analyzed using Hirshfeld surface analysis, DFT calculations, and molecular electrostatic potential (MEP) surface calculations. The research focused on the influence of substituents on the nucleophilic/electrophilic nature of groups and their impact on the interaction energy of the C⋯O tetrel bond, providing insights into the structural and electronic properties of such compounds (Ahmed et al., 2020).
Anticancer Properties of Benzimidazole Derivatives
Another study explored the tautomeric properties, conformations, and anticancer mechanisms of benzimidazole derivatives bearing a 1,2,4-triazole moiety. Using density functional theory and molecular docking, the research identified the most stable states and conformers of the compounds, alongside their potential anti-cancer activity via interactions within the EGFR binding pocket. This investigation sheds light on the structural basis for the therapeutic potential of such derivatives (Karayel, 2021).
Synthesis and Characterization of Thiazolopyridine Carboxylate Derivatives
Research on the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives and their reactions was presented, detailing a novel method for preparing these compounds and their structural confirmation via elemental analysis and spectroscopic data. This study contributes to the field of synthetic organic chemistry, offering new pathways for the creation of complex molecules with potential biological activities (Mohamed, 2021).
Antimicrobial and Antioxidant Activities of Lignan Conjugates
The synthesis of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and their antimicrobial and antioxidant activities were examined. This study highlighted the significant antibacterial and antifungal properties of certain compounds, alongside their profound antioxidant potential. Such research is pivotal for discovering new antimicrobial and antioxidant agents with potential pharmaceutical applications (Raghavendra et al., 2016).
Properties
IUPAC Name |
ethyl 2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c1-4-31-20(27)14-32-22-25-24-19(26(22)17-7-5-6-8-18(17)30-3)13-23-21(28)15-9-11-16(29-2)12-10-15/h5-12H,4,13-14H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOAGYPABCULPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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